(R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9(2)8(13)10-5-3-4-6(10)7(11)12/h6H,3-5H2,1-2H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCHOIZBNCZGJU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dimethylcarbamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate ions.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The dimethylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate ions.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acyl Substituents
(a) (R)-1-Formylpyrrolidine-2-carboxylic Acid (CAS: 899900-53-9)
- Substituent : Formyl group (-CHO) at the 1-position.
- Key Differences : The formyl group is smaller and more reactive than dimethylcarbamoyl. This reduces steric hindrance but increases susceptibility to hydrolysis or enzymatic degradation, limiting its utility in vivo .
- Applications : Primarily used as an intermediate in peptide synthesis.
(b) (R)-1-(2,2,2-Trifluoroacetyl)pyrrolidine-2-carboxylic Acid (CAS: 134454-19-6)
- Substituent : Trifluoroacetyl group (-COCF₃) at the 1-position.
- However, it may introduce toxicity concerns due to metabolic release of trifluoroacetic acid .
- Applications : Explored in prodrug design and enzyme inhibition studies.
(c) Miridesap (Hexanoyl Bis-D-Proline)
- Structure: (R)-1-[6-[(R)-2-carboxy-pyrrolidin-1-yl]-6-oxo-hexanoyl]pyrrolidine-2-carboxylic acid.
- Key Differences: Contains a hexanoyl linker and an additional pyrrolidine-2-carboxylic acid moiety. This extended structure enables dual-target engagement, such as binding serum amyloid P component (SAP) for neuroprotection .
Pyrrolidine Derivatives with Aromatic or Heterocyclic Substituents
(a) (2R)-1-[4-(6-Nitropyridin-3-yl)phenyl]pyrrolidine-2-carboxylic Acid Methyl Ester
- Substituent : 4-(6-Nitropyridin-3-yl)phenyl group.
- Key Differences : The nitro-pyridine moiety enhances π-π stacking with hydrophobic enzyme pockets, improving selectivity for histone deacetylase 6 (HDAC6) inhibition compared to dimethylcarbamoyl derivatives .
- Applications : HDAC6 inhibitors for cancer therapy.
(b) 1-(3-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic Acid
Cyclic and Peptide-Conjugated Derivatives
Cyclo 1-[2-(Cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic Acid (1-Carbamoyl-Propyl)-Amide
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The dimethylcarbamoyl group in this compound provides superior resistance to enzymatic degradation compared to formyl or acetyl analogues, making it preferable for in vivo applications .
- Target Selectivity : Aromatic substituents (e.g., nitropyridinyl groups) enhance HDAC6 selectivity, while the dimethylcarbamoyl group may favor broader-spectrum enzyme interactions .
- Therapeutic Potential: Structural complexity, as seen in miridesap, correlates with multifunctional biological activity, suggesting that further derivatization of the dimethylcarbamoyl analogue could yield novel neuroprotective agents .
Biological Activity
(R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a dimethylcarbamoyl group and a carboxylic acid functional group. Its molecular formula is C8H14N2O3, with a molecular weight of approximately 174.21 g/mol.
Structural Formula
This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Its mechanism of action is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Binding : It potentially interacts with G-protein coupled receptors (GPCRs), affecting signal transduction pathways.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects attributed to this compound:
- Anti-inflammatory Activity : Demonstrated through in vitro assays showing inhibition of COX-1 and COX-2 enzymes.
- Analgesic Properties : Exhibited in animal models, indicating potential use in pain management.
- Neuroprotective Effects : Preliminary results suggest it may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Analgesic | Pain modulation | |
| Neuroprotective | Oxidative stress reduction |
Table 2: In Vitro Inhibition Data
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of compounds related to this compound and evaluated their anti-inflammatory properties. The results indicated significant inhibition of COX-2 activity, suggesting that modifications to the pyrrolidine structure could enhance efficacy against inflammatory diseases .
Case Study 2: Neuroprotective Potential
A separate investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The findings revealed that this compound could reduce neuronal cell death induced by oxidative agents, highlighting its potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Chiral synthesis can be achieved via asymmetric catalysis or chiral auxiliary-mediated routes. For example, tert-butoxycarbonyl (Boc) protection of pyrrolidine derivatives (e.g., as in ) ensures stereochemical control during carbamoylation. Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity (>98% by COA standards). Intermediate purification via flash chromatography (silica gel, gradient elution) is critical to remove racemic byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store sealed containers at 2–8°C in anhydrous conditions, protected from light and moisture. Use argon/vacuum for long-term storage to prevent hydrolysis of the dimethylcarbamoyl group. Pre-weigh aliquots in glove boxes to minimize repeated exposure to ambient humidity. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) can establish shelf-life .
Q. What analytical techniques are suitable for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (+0.1% TFA). Compare retention times to certified reference standards.
- NMR : Confirm stereochemistry via - and -NMR, focusing on pyrrolidine ring protons (δ 1.8–3.5 ppm) and carbamoyl carbonyl signals (δ 155–165 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHNO: 187.1083) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of the R-enantiomer?
- Methodological Answer : Conduct kinetic studies to identify racemization-prone steps (e.g., carbamoylation at elevated temperatures). Use low-temperature (-20°C) reactions under inert atmospheres (N/Ar) and non-polar solvents (e.g., dichloromethane). Chiral additives (e.g., (R)-BINOL) may stabilize transition states. Monitor enantiomeric excess (ee) via chiral HPLC after each synthetic step .
Q. What strategies resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- Validation : Cross-check DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data (e.g., Arrhenius plots).
- Parameter Adjustment : Re-optimize computational models using solvent effects (e.g., PCM for polar aprotic solvents) and explicit protonation states.
- Experimental Replication : Repeat reactions under controlled conditions (e.g., strict anhydrous protocols) to isolate variables like moisture-induced side reactions .
Q. What in vitro assays are appropriate for assessing the biological activity of this compound, such as enzyme inhibition?
- Methodological Answer : Design fluorogenic or colorimetric assays targeting enzymes with pyrrolidine-binding pockets (e.g., dipeptidyl peptidase-IV or caspase-1). For example:
- Caspase-1 Inhibition : Use Ac-YVAD-AMC substrate in THP-1 cell lysates; measure fluorescence (λ=380 nm, λ=460 nm) after LPS/ATP-induced pyroptosis. IC values can be compared to reference inhibitors (e.g., VX-765 in ) .
Q. How can researchers analyze the compound’s stability under varying pH conditions for preclinical studies?
- Methodological Answer : Perform forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at pH 2 (0.1 M HCl) and pH 12 (0.1 M NaOH) at 37°C for 24–72 hours.
- Oxidative stress : Treat with 3% HO.
- Monitoring : Use HPLC to quantify degradation products (e.g., pyrrolidine-2-carboxylic acid from carbamoyl hydrolysis). LC-MS/MS identifies major degradation pathways .
Q. What precautions are critical when scaling up synthesis to multi-gram quantities?
- Methodological Answer :
- Exothermicity : Use jacketed reactors with temperature control (-10 to 25°C) during exothermic steps (e.g., carbamoyl chloride addition).
- Purification : Implement centrifugal partition chromatography (CPC) for large-scale enantiomer separation.
- Safety : Follow OSHA/NIOSH guidelines for handling dimethylcarbamoyl chloride precursors (e.g., respiratory protection, fume hoods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
